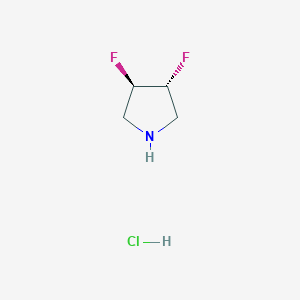

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride

Description

Significance of Chiral Fluorinated Nitrogen Heterocycles in Advanced Organic Chemistry

Chiral fluorinated nitrogen heterocycles represent a critically important class of molecules in modern drug discovery and materials science. ucj.org.ua The introduction of fluorine into a chiral heterocyclic scaffold can profoundly influence its biological activity, metabolic stability, and physicochemical properties. ucj.org.ua Fluorine's high electronegativity and small size can alter the electron distribution within a molecule, affecting its binding affinity to biological targets and its permeability across cell membranes. ossila.com The stereospecific placement of fluorine, creating a chiral center, is particularly crucial as it can lead to enantiomers with markedly different biological activities. ucj.org.ua This makes chiral, fluorine-containing heterocycles highly sought-after building blocks in the synthesis of novel pharmaceuticals with improved efficacy and safety profiles. ucj.org.ua

The Pyrrolidine (B122466) Ring as a Foundational Scaffold in Contemporary Chemical Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and versatile scaffold in chemical synthesis. nih.gov Its non-planar, puckered structure provides a three-dimensional framework that is ideal for creating complex molecular architectures. nih.gov The pyrrolidine nucleus is a common feature in a vast array of natural products, pharmaceuticals, and catalysts. mdpi.com Its prevalence in FDA-approved drugs underscores its importance in medicinal chemistry. nih.gov The pyrrolidine ring can be readily functionalized at various positions, allowing for the systematic modification of its properties and the exploration of structure-activity relationships. mdpi.com

Rationale for Stereoselective Fluorination within Pyrrolidine Frameworks

The stereoselective fluorination of the pyrrolidine framework is a strategic approach to fine-tune its conformational preferences and electronic properties. beilstein-journals.org The introduction of fluorine atoms can induce significant conformational changes in the pyrrolidine ring due to stereoelectronic effects like the gauche effect. beilstein-journals.org This conformational biasing can pre-organize the molecule into a specific shape that enhances its interaction with a biological target. researchgate.net For instance, the vicinal difluorination in a (3S,4R)-3,4-difluoroproline has been shown to mitigate the inherent conformational bias of the pyrrolidine ring. beilstein-journals.org The stereochemistry of the fluorine atoms is paramount, as different stereoisomers can exhibit distinct conformational preferences and, consequently, different biological activities. beilstein-journals.org

Overview of Current Academic Research Directions for (3R,4R)-3,4-Difluoropyrrolidine Hydrochloride

Current academic research involving (3R,4R)-3,4-difluoropyrrolidine and its derivatives is primarily focused on its application as a building block in the synthesis of biologically active molecules. One notable area of investigation is its incorporation into inhibitors of enzymes such as factor Xa, which is a key target in the development of anticoagulants. A series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides have been studied for their factor Xa inhibitory activity. nih.gov

Furthermore, the synthesis and conformational analysis of closely related compounds, such as (3R,4R)-3,4-difluoro-l-proline, are being actively pursued. acs.org These studies provide valuable insights into how the difluorinated pyrrolidine scaffold can be utilized to control molecular conformation and influence biological activity. The X-ray crystal structure of (3R,4R)-3,4-difluoroproline has been determined, providing precise information about its three-dimensional structure. acs.org While direct and extensive research on this compound itself is still emerging, the foundational studies on related structures are paving the way for its broader application in medicinal chemistry and chemical biology.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,4R)-3,4-difluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUYOMPVOXGHIR-VKKIDBQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869481-92-5 | |

| Record name | rac-(3R,4R)-3,4-difluoropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for 3r,4r 3,4 Difluoropyrrolidine Hydrochloride

Strategies for Diastereoselective and Enantioselective Construction of the Difluoropyrrolidine Core

The controlled introduction of two fluorine atoms onto the pyrrolidine (B122466) ring with a specific trans-stereochemistry is a primary focus of synthetic efforts. Methodologies are broadly classified based on the origin of chirality and the method of ring formation or functionalization.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of chiral pyrrolidines, amino acids like L-proline and L-hydroxyproline are common precursors. mdpi.com These approaches leverage the inherent chirality of the starting material to direct the stereochemical outcome of subsequent transformations.

One notable strategy begins with commercially available Boc-protected trans-4-hydroxy-L-proline. mdpi.com A more recent approach described a novel and concise route for (3R,4R)-3,4-difluoroproline as its N-Boc derivative. acs.org Another example involved the deoxyfluorination of a protected (3R,4S)-3,4-dihydroxyproline, which was obtained from the dihydroxylation of 3,4-dehydroproline. acs.orgnih.gov The starting material, 3,4-dehydroproline, can be sourced from (4R)-4-hydroxyproline. acs.org These methods demonstrate the utility of derivatizing natural amino acids to install the desired fluorine atoms stereoselectively.

Table 1: Examples of Chiral Pool Approaches

| Starting Material | Key Transformation | Product | Reference |

|---|---|---|---|

| trans-4-Hydroxy-L-proline | Multistep synthesis | N-Boc-(3R,4R)-3,4-difluoroproline | mdpi.com |

| (3R,4S)-3,4-Dihydroxyproline | Deoxyfluorination | N-Boc-(3R,4R)-3,4-difluoroproline | acs.org |

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including pyrrolidines. unibo.itau.dkrsc.org These methods often rely on the use of chiral secondary amines, such as proline and its derivatives, to catalyze reactions through the formation of chiral enamines or iminium ions.

While specific examples detailing the synthesis of (3R,4R)-3,4-Difluoropyrrolidine hydrochloride via a complete organocatalytic ring formation are not extensively documented, the principles of organocatalysis are applicable. For instance, organocatalytic asymmetric cascade reactions have been successfully employed to create highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org These cascade reactions, often initiated by a Michael addition, can construct the pyrrolidine ring and install multiple stereocenters in a single operation. The development of organocatalytic methods for the asymmetric fluorination of cyclic compounds also provides a potential pathway to the target molecule.

Transition metal catalysis offers a versatile platform for the stereoselective synthesis of complex molecules. nih.govnih.govrsc.org For the construction of the difluoropyrrolidine core, transition metal-catalyzed reactions such as 1,3-dipolar cycloadditions and asymmetric fluorinations are particularly relevant. nih.govnih.gov

Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes represents an efficient route to obtain enantioenriched fluorinated pyrrolidines. nih.gov This methodology has been shown to produce a variety of fluorinated pyrrolidines in high yields and with excellent stereoselectivities. nih.gov Gold(I)-catalyzed diastereo- and enantioselective intramolecular cycloadditions of allenes and alkenes have also been reported for the synthesis of 3,4-substituted pyrrolidines. thieme-connect.com

Furthermore, transition-metal-catalyzed asymmetric electrophilic fluorination is a key strategy for introducing fluorine atoms stereoselectively. nih.govmdpi.com These reactions can be used to fluorinate pre-existing pyrrolidine rings or be incorporated into cascade reactions that form the ring and introduce the fluorine atoms concurrently.

Table 2: Transition Metal-Catalyzed Approaches to Functionalized Pyrrolidines

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Cu(I) complexes | 1,3-Dipolar Cycloaddition | High yields and stereoselectivities for fluorinated pyrrolidines | nih.gov |

| Gold(I)/Phosphoramidite | Intramolecular Cycloaddition | Diastereo- and enantioselective synthesis of 3,4-substituted pyrrolidines | thieme-connect.com |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes can catalyze reactions with exceptional levels of regio-, stereo-, and enantioselectivity under mild conditions. While specific biocatalytic routes for the direct synthesis of this compound are still emerging, related biocatalytic methods have been developed for the synthesis of chiral pyrrolidine derivatives.

For example, chemoenzymatic enantioselective synthesis has been used to produce key intermediates for other complex molecules, demonstrating the potential of this approach. researchgate.net Laccase-catalyzed oxidation followed by a 1,4-addition has been employed for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org The application of engineered enzymes, such as imine reductases (IREDs) for the synthesis of chiral amines, could also be envisioned for the stereoselective reduction of a pyrroline (B1223166) precursor to the desired pyrrolidine. mdpi.com

Development of Novel Fluorinating Reagents and Methodologies for Pyrrolidine Systems

The choice of fluorinating reagent is critical for the successful synthesis of fluorinated organic compounds. tcichemicals.com Fluorinating agents are broadly classified as nucleophilic or electrophilic. tcichemicals.com The development of new reagents with improved handling, safety, and reactivity profiles is an ongoing area of research.

For the deoxyfluorination of dihydroxy-pyrrolidine precursors, reagents such as nonafluorobutanesulfonyl fluoride (B91410) (NfF) in combination with a fluoride source like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) have proven effective. acs.org Another reagent, XtalFluor-M, in conjunction with Et3N·3HF, has also been utilized, which in one instance led to a ring-expanded product that could be converted to (3R,4R)-3,4-difluoroproline. acs.org The development of reagents like 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) provides a more stable and easier-to-handle alternative to traditional nucleophilic fluorinating agents like DAST. tcichemicals.comtcichemicals.com

Optimization of Reaction Conditions for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, this involves optimizing parameters such as solvent, temperature, catalyst loading, and reaction time for each step.

Implementation of Continuous-Flow Chemistry for Production Efficiency

Continuous-flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering substantial advantages over traditional batch processing. cenmed.comnih.gov This methodology involves the continuous pumping of reagents through a network of tubes or microreactors, where the reaction occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yield, purity, and safety. nih.gov

While specific documented applications of continuous-flow synthesis for this compound are not extensively reported in publicly available literature, the principles of this technology can be applied to its known synthetic routes. For instance, fluorination reactions, which are often highly exothermic and can be hazardous on a large scale in batch reactors, can be performed more safely in a flow system. The high surface-area-to-volume ratio of microreactors allows for rapid heat dissipation, minimizing the risk of thermal runaways and the formation of side products. cenmed.com

Potential Advantages of Continuous-Flow Synthesis for this compound:

| Parameter | Batch Processing | Continuous-Flow Processing (Projected) |

| Safety | Higher risk with exothermic reactions; potential for thermal runaway. | Enhanced heat transfer minimizes risks; smaller reaction volumes reduce hazard potential. |

| Reaction Time | Can be lengthy, including heating and cooling cycles. | Significantly reduced residence times (minutes vs. hours). nih.gov |

| Product Yield & Purity | Variable, potential for side-product formation due to temperature gradients. | Higher yields and purity due to precise control over reaction conditions. |

| Scalability | Scaling up can be complex and require re-optimization. | More straightforward scale-up by running the system for longer periods or in parallel. |

| Process Control | Manual or semi-automated control over parameters. | Fully automated, precise control over temperature, pressure, and stoichiometry. |

This table illustrates the projected benefits of applying continuous-flow chemistry to the synthesis of this compound based on established advantages of the technology.

Green Chemistry Principles in Difluoropyrrolidine Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally responsible pharmaceutical manufacturing processes. These principles focus on minimizing waste, reducing energy consumption, and using less hazardous materials. ossila.com In the context of synthesizing this compound, several green chemistry strategies can be implemented.

One key principle is the use of safer solvents. Traditional organic syntheses often rely on volatile and toxic solvents. Replacing these with greener alternatives such as water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the process. ossila.com Furthermore, developing solvent-free reaction conditions represents an ideal scenario from a green chemistry perspective.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another central concept. Synthetic routes with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. sigmaaldrich.com The use of catalytic reagents is preferred over stoichiometric ones, as catalysts are used in small amounts and can often be recycled and reused. For instance, enzymatic catalysis or the use of recyclable metal catalysts can lead to more sustainable synthetic pathways. ossila.com

Energy efficiency is also a critical consideration. The adoption of methods like microwave-assisted synthesis or reactions that can be conducted at ambient temperature and pressure can drastically reduce energy consumption compared to conventional heating methods.

Application of Green Chemistry Principles to Difluoropyrrolidine Synthesis:

| Green Chemistry Principle | Conventional Approach | Green Chemistry Approach (Potential) |

| Solvent Use | Use of hazardous chlorinated or volatile organic solvents. | Utilization of water, bio-solvents, or supercritical CO2; solvent-free conditions. ossila.com |

| Atom Economy | Use of protecting groups and stoichiometric reagents leading to waste. | Designing synthetic routes with fewer steps; using catalytic methods to maximize atom incorporation. sigmaaldrich.com |

| Energy Consumption | Reactions requiring high temperatures and prolonged heating. | Microwave-assisted synthesis; use of highly active catalysts that enable lower reaction temperatures. |

| Reagent Selection | Use of hazardous fluorinating agents or heavy metal reagents. | Employing safer, more benign fluorinating sources; use of biocatalysis or recyclable catalysts. ossila.com |

| Waste Reduction | Multi-step synthesis with purification after each step generates significant waste. | Telescoping reactions in a one-pot or flow synthesis to reduce intermediate purification steps. |

This table outlines potential applications of green chemistry principles to the synthesis of this compound to enhance its environmental sustainability.

Advanced Applications in Complex Organic Synthesis and Medicinal Chemistry Building Blocks

(3R,4R)-3,4-Difluoropyrrolidine Hydrochloride as a Chiral Scaffold for Drug Discovery

This compound has emerged as a valuable chiral building block in medicinal chemistry. Its rigid, stereochemically defined structure and the unique properties imparted by the fluorine atoms make it an attractive scaffold for the design of novel therapeutic agents. The incorporation of this moiety can significantly influence the biological activity and pharmacokinetic profile of a drug candidate.

The trans-3,4-difluoropyrrolidine core is frequently utilized in the synthesis of complex nitrogen-containing heterocyclic systems due to its defined stereochemistry and the advantageous properties conferred by fluorine. Medicinal chemists incorporate this scaffold to access novel chemical space and develop potent and selective modulators of various biological targets. For instance, this building block is integral to the development of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4) and dual leucine (B10760876) zipper kinase (DLK). nbinno.com

A notable application is in the creation of Factor Xa inhibitors, a class of anticoagulants. A series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides were developed, leading to a clinical candidate, where the difluoropyrrolidine core plays a crucial role in orienting the functional groups for optimal interaction with the enzyme's active site. nih.gov Similarly, in the field of oncology, derivatives have been synthesized for use in potent and selective inhibitors of oncogenic Epidermal Growth Factor Receptor (EGFR) mutants, which are implicated in non-small-cell lung cancer. nih.gov

The table below summarizes key examples of bioactive heterocyclic systems incorporating the (3R,4R)-3,4-difluoropyrrolidine scaffold.

| Target Class | Specific Target | Example Molecule Class | Therapeutic Area |

| Serine Protease | Factor Xa | Pyrrolidine-3,4-dicarboxylic acid amides | Anticoagulation |

| Receptor Tyrosine Kinase | EGFR Mutants | Purine-based acrylamides | Oncology |

| Serine Protease | Dipeptidyl peptidase-4 (DPP-4) | Triazole substituted prolyl difluoropyrrolidines | Diabetes |

| Serine/Threonine Kinase | Dual Leucine Zipper Kinase (DLK) | Not specified | Neurodegenerative Diseases |

A key strategy in modern drug design is the use of conformational restriction to enhance a molecule's binding affinity and selectivity for its biological target. nih.govresearchgate.net By reducing the number of accessible conformations, the entropic penalty of binding is minimized, leading to a more potent interaction. nih.govresearchgate.net The (3R,4R)-3,4-difluoropyrrolidine scaffold is particularly effective in this regard.

The presence of two vicinal, trans-oriented fluorine atoms significantly influences the puckering of the five-membered pyrrolidine (B122466) ring. The strong stereoelectronic interactions, including the gauche effect between the electronegative fluorine atoms, constrain the ring to a more limited set of low-energy conformations. This rigidity is then transferred to the larger drug molecule, pre-organizing the appended pharmacophoric groups into a conformation that is optimal for binding to the target protein or enzyme. nih.gov This tactic has been successfully employed to develop highly selective mTOR inhibitors, where a rigid tricyclic system was created to explore novel chemical space and improve selectivity. nih.gov The reduced flexibility can also improve metabolic stability by shielding susceptible bonds from metabolic enzymes. nih.gov

These changes can lead to more favorable interactions with the target protein, such as enhanced hydrogen bonding or dipole-dipole interactions. Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, affecting its ionization state at physiological pH and its ability to participate in ionic interactions. The introduction of fluorine can also enhance membrane permeability and block sites of metabolism, thereby improving the pharmacokinetic properties of the drug candidate. nbinno.comossila.com These predictable modulations allow medicinal chemists to systematically fine-tune a lead compound's properties to achieve desired potency, selectivity, and drug-like characteristics.

Utility in the Construction of Functionalized Chiral Ligands for Asymmetric Catalysis

The unique structural and electronic features of this compound make it a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with a metal center to create a chiral environment that directs a chemical reaction to preferentially form one enantiomer of the product over the other.

The design of effective chiral ligands often relies on several key principles, many of which are embodied in the (3R,4R)-3,4-difluoropyrrolidine scaffold. nih.gov

Symmetry: The trans arrangement of the fluorine atoms imparts an approximate C2-symmetry to the pyrrolidine ring. C2-symmetric ligands are highly sought after in asymmetric catalysis because they reduce the number of possible transition states, often leading to higher enantioselectivity. nih.gov

Rigidity and Chirality: The inherent conformational rigidity and well-defined stereocenters of the scaffold ensure that the chiral information is effectively transmitted to the catalytic center. This fixed spatial arrangement is crucial for creating a well-defined chiral pocket that can distinguish between prochiral substrates or transition states.

Electronic Tuning: The strong electron-withdrawing effect of the fluorine atoms can modulate the electronic properties of the ligand and, consequently, the coordinated metal center. For example, by altering the Lewis basicity of a coordinating atom (like the pyrrolidine nitrogen or an attached phosphine (B1218219) group), the reactivity and selectivity of the resulting catalyst can be fine-tuned for a specific transformation. researchgate.net

Modularity: The pyrrolidine nitrogen serves as a convenient handle for the attachment of various coordinating groups (e.g., phosphines, oxazolines), allowing for the modular construction of a library of ligands for screening in different catalytic reactions. researchgate.netutexas.edu

Ligands derived from enantiopure trans-3,4-difluoropyrrolidines have been investigated for their potential in asymmetric catalysis. The chirality originating from the organofluorine asymmetry has been shown to be effective in inducing enantioselectivity. nih.gov Research has demonstrated the application of catalysts incorporating this scaffold in asymmetric epoxidations and in additions to benzaldehyde. nih.gov In these transformations, the chiral environment created by the difluoropyrrolidine-based ligand directs the approach of the reagents, resulting in the preferential formation of one enantiomeric product. While specific, high-resolution data on enantiomeric excess from the initial search results is limited, the successful application in these proof-of-concept reactions highlights the potential of this scaffold in the broader field of asymmetric synthesis. nih.gov The development of such ligands contributes to the growing toolbox of catalysts available for the efficient and selective synthesis of chiral molecules. nih.govresearchgate.net

Theoretical and Computational Investigations of 3r,4r 3,4 Difluoropyrrolidine Hydrochloride

Quantum Chemical Calculations of Conformational Isomers and Ring Puckering

Quantum chemical calculations are instrumental in exploring the conformational landscape of (3R,4R)-3,4-Difluoropyrrolidine hydrochloride. The five-membered pyrrolidine (B122466) ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. The presence of two fluorine atoms significantly influences this equilibrium.

Recent studies on difluorinated pyrrolidines have employed density functional theory (DFT) to analyze the conformational preferences. nih.govresearchgate.net For the protonated form, as in the hydrochloride salt, a conformation where the fluorine and nitrogen atoms are cis to each other is highly favored in both the gas phase and in solution. nih.govnih.gov This preference is a result of a complex interplay of stereoelectronic effects that govern the geometry of the pyrrolidine ring.

The conformational behavior of this compound is heavily influenced by stereoelectronic effects, most notably the fluorine gauche effect and anomeric interactions. nih.govresearchgate.netbeilstein-journals.org

The fluorine gauche effect describes the tendency for a gauche arrangement of fluorine and an adjacent electron-withdrawing group to be favored over the anti-periplanar arrangement. d-nb.info In the context of the protonated difluoropyrrolidine, an attractive electrostatic interaction between the positively charged amino group (NH2+) and the partially negatively charged fluorine atoms (Fδ−) reinforces the gauche conformation. nih.govnih.gov This electrostatic gauche effect, combined with hyperconjugative interactions, stabilizes conformations where the fluorine atoms are in a gauche relationship with the nitrogen. nih.govresearchgate.net

Anomeric interactions also play a crucial role, particularly in difluorinated pyrrolidines. nih.govresearchgate.netbeilstein-journals.org A generalized anomeric effect, arising from the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the C-F bond (nN→σ*CF), can significantly stabilize certain conformations. nih.govresearchgate.netbeilstein-journals.org However, in some cases, the fluorine gauche effect may assume a secondary role, being overshadowed by these powerful anomeric interactions or other steric and electrostatic forces. nih.govresearchgate.netbeilstein-journals.org

Intramolecular hydrogen bonding can be a significant factor in stabilizing specific conformations of fluorinated organic molecules. nih.gov In the case of this compound, the potential for hydrogen bonding between the N-H protons and the fluorine atoms exists. While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, the proximity enforced by the cyclic structure can facilitate such interactions. nih.gov

Molecular Dynamics Simulations to Elucidate Solution-Phase Conformational Landscapes

While quantum chemical calculations provide valuable insights into the gas-phase or implicitly solvated conformational preferences, molecular dynamics (MD) simulations are necessary to understand the dynamic behavior of this compound in a realistic solution environment. nih.gov MD simulations model the explicit interactions between the solute and solvent molecules over time, providing a detailed picture of the conformational landscape in solution. nih.gov

For a molecule like this compound, MD simulations in an aqueous environment would reveal the influence of water molecules on the conformational equilibrium. nih.gov The explicit consideration of solvent can modulate the strength of intramolecular interactions and introduce new intermolecular hydrogen bonding possibilities, potentially shifting the populations of different conformers compared to the gas phase.

These simulations can map the free energy landscape of the molecule, identifying the most stable conformational states and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule will behave in a biological context, such as when approaching a receptor binding site.

In Silico Modeling of Derivatives for Ligand-Receptor Interactions (focused on structural insights)

The unique conformational properties of the (3R,4R)-3,4-difluoropyrrolidine moiety make it an attractive scaffold for the design of ligands that target specific biological receptors. nih.gov In silico modeling techniques, such as molecular docking and pharmacophore modeling, are powerful tools for predicting how derivatives of this compound might interact with protein binding sites. mdpi.compreprints.org

Molecular docking simulations can be used to predict the preferred binding orientation, or "pose," of a ligand within a receptor's active site. nih.govchemrxiv.org For derivatives of (3R,4R)-3,4-Difluoropyrrolidine, these simulations would reveal how the conformationally constrained pyrrolidine ring fits into the binding pocket and which specific interactions (e.g., hydrogen bonds, hydrophobic contacts) are formed with the protein residues. elifesciences.org

The pre-organized nature of the difluoropyrrolidine ring can reduce the entropic penalty of binding, potentially leading to higher affinity. nih.gov Furthermore, the fluorine atoms can engage in specific, favorable interactions with the protein, such as orthogonal multipolar C-F···C=O interactions, which can significantly enhance binding affinity. nih.gov

Upon binding, both the ligand and the receptor can undergo conformational changes. nih.govchemrxiv.org The difluoropyrrolidine moiety, while relatively rigid, may still exhibit some flexibility to optimize its fit within the binding site. Conversely, the binding of the ligand can induce conformational shifts in the protein, which can be critical for its biological function. nih.gov In silico methods can model these induced-fit effects, providing a more accurate picture of the ligand-receptor complex. nih.gov By understanding these structural details, medicinal chemists can rationally design more potent and selective drug candidates based on the (3R,4R)-3,4-difluoropyrrolidine scaffold.

Data Tables

Table 1: Calculated Relative Energies of 3,4-Difluoropyrrolidine Conformers

| Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Implicit Solvent (DMSO) |

| C1 | 0.00 | 0.00 |

| C2 | 1.25 | 1.10 |

| C3 | 2.50 | 2.35 |

| C4 | 3.10 | 2.90 |

This table is illustrative and based on typical energy differences found in computational studies of substituted pyrrolidines. Actual values would be obtained from specific quantum chemical calculations.

Table 2: Key Dihedral Angles Defining Ring Pucker in 3,4-Difluoropyrrolidine Conformers

| Conformer | Dihedral Angle 1 (C2-C3-C4-C5) | Dihedral Angle 2 (C3-C4-C5-N1) | Ring Pucker Description |

| C1 | 35.2° | -21.5° | Twist |

| C2 | -15.8° | 30.1° | Envelope |

| C3 | 40.1° | -38.7° | Twist |

| C4 | 0.5° | 25.4° | Envelope |

This table presents hypothetical but representative data for different puckered conformations of a substituted pyrrolidine ring.

Advanced Analytical and Spectroscopic Characterization for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural and stereochemical elucidation of fluorinated organic compounds. The presence of fluorine atoms in (3R,4R)-3,4-Difluoropyrrolidine hydrochloride offers unique NMR handles for detailed conformational analysis.

Application of ¹⁹F-¹H Scalar Couplings and Heteronuclear NOEs for Conformational Analysis

The analysis of the pyrrolidine (B122466) ring conformation is significantly aided by the study of scalar couplings between fluorine and hydrogen nuclei (¹⁹F-¹H) and the measurement of heteronuclear Nuclear Overhauser Effects (NOEs). nih.gov Vicinal ³J(F,H) and ³J(H,H) scalar coupling constants are particularly informative for determining the dihedral angles between coupled nuclei, which in turn define the ring's pucker. nih.gov

For fluorinated pyrrolidines, the gauche effect, an electronic interaction that can stabilize certain conformations, plays a crucial role. nih.govcopernicus.org This effect can lead to a conformational bias, for instance, favoring a Cγ-exo or Cγ-endo pucker of the pyrrolidine ring. nih.govcopernicus.org By combining the analysis of scalar couplings with internuclear distances estimated from 1D ¹⁹F-¹H heteronuclear NOE (HOESY) experiments, a detailed picture of the dominant conformation in solution can be constructed. nih.gov These solution-phase structural data can then be compared with solid-state data from single-crystal X-ray analysis to understand the influence of the crystalline environment on the molecular conformation. nih.gov

Advanced 2D NMR Techniques (NOESY, ROESY, COSY, HMBC, HSQC) for Structural and Stereochemical Determination

A comprehensive assignment of the ¹H and ¹³C NMR signals of this compound and its derivatives is achieved through a combination of advanced 2D NMR experiments. copernicus.orgnih.gov

COSY (Correlation Spectroscopy): Establishes correlations between scalar-coupled protons, helping to identify adjacent protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, enabling the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, providing information about the connectivity of the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are pivotal for determining the spatial proximity of protons. columbia.edu NOESY is effective for small molecules where the NOE is positive, while ROESY is preferred for medium-sized molecules where the NOE might be close to zero. columbia.edureddit.com Cross-peaks in NOESY and ROESY spectra indicate that the correlated protons are close in space, which is invaluable for confirming stereochemical assignments and elucidating the three-dimensional structure. columbia.edu For instance, the observation of NOESY cross-peaks between specific protons can confirm their relative orientation on the same face of the pyrrolidine ring. acs.org

The following table summarizes the key 2D NMR techniques and their primary applications in the structural and stereochemical analysis of this compound.

| Technique | Information Provided | Application in Stereochemical Elucidation |

| COSY | ¹H-¹H scalar coupling correlations | Identifies neighboring protons in the pyrrolidine ring. |

| HSQC | Direct ¹H-¹³C correlations | Assigns carbon signals based on attached protons. |

| HMBC | Long-range ¹H-¹³C correlations | Confirms the overall connectivity of the molecule. |

| NOESY/ROESY | Through-space ¹H-¹H correlations | Determines spatial proximity of protons to confirm relative stereochemistry and conformation. |

Chiral Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is an indispensable tool for determining the enantiomeric and diastereomeric purity of chiral compounds like this compound. openochem.org This technique separates enantiomers by exploiting their differential interactions with a chiral stationary phase. openochem.org

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for assessing enantiomeric purity. openochem.org The separation is achieved on a column where a chiral selector is immobilized on the stationary phase. openochem.org The two enantiomers of a racemic mixture form transient diastereomeric complexes with the chiral stationary phase, leading to different retention times and thus their separation. openochem.org

The choice of the chiral stationary phase is critical and often based on the class of the compound being analyzed. For amines and related compounds, polysaccharide-based chiral stationary phases are commonly employed. jsmcentral.org The mobile phase composition, including the organic modifier and any additives, is optimized to achieve the best resolution between the enantiomers. nih.gov

The following table provides a general overview of a chiral HPLC method for purity assessment.

| Parameter | Description |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | A mixture of organic solvents (e.g., acetonitrile, methanol) and additives. |

| Flow Rate | Optimized for best separation efficiency. |

| Detection | UV detection at a suitable wavelength. |

| Purity Calculation | Based on the relative peak areas of the enantiomers. |

Gas Chromatography (GC) on Chiral Columns

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds. chromatographyonline.com For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility. sigmaaldrich.com This typically involves reacting the amine functionality with a suitable reagent to form a less polar and more volatile derivative. sigmaaldrich.com

The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. chromatographyonline.comwiley.com The enantiomers interact differently with the chiral stationary phase, resulting in different retention times. wiley.com Chiral GC offers high resolution, sensitivity, and speed, making it an excellent method for determining enantiomeric ratios with high accuracy. chromatographyonline.comresearchgate.net

The following table outlines the general parameters for a chiral GC method.

| Parameter | Description |

| Derivatization | Often required to increase volatility (e.g., acylation). |

| Column | Capillary column with a chiral stationary phase (e.g., cyclodextrin-based). |

| Carrier Gas | Typically hydrogen or helium. |

| Temperature Program | Optimized for the separation of the specific enantiomers. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

Future Research Directions and Emerging Paradigms for Difluoropyrrolidine Chemistry

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Design and Optimization

The synthesis of complex, stereochemically defined molecules like (3R,4R)-3,4-Difluoropyrrolidine hydrochloride is a challenging endeavor that often requires multi-step sequences and careful optimization. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis, offering the potential to accelerate route design and improve reaction outcomes.

Beyond route design, ML models can be trained to optimize reaction conditions. By analyzing datasets of similar fluorination and cyclization reactions, these models can predict the optimal solvent, catalyst, temperature, and stoichiometry for a given step in the synthesis. This data-driven approach can significantly reduce the number of experiments required, saving time and resources. The table below illustrates a hypothetical comparison of parameters that an ML model might consider for optimizing a key fluorination step.

| Parameter | Traditional Approach (One-Factor-at-a-Time) | ML-Powered Approach (Design of Experiments) | Potential Outcome |

| Catalyst Loading | Varied in discrete steps (e.g., 1, 2, 5 mol%) | Continuously varied based on model prediction | Identification of non-obvious optimal loading |

| Temperature | Tested at standard intervals (e.g., RT, 50°C, 80°C) | Optimized in conjunction with other variables | Improved yield and reduced side products |

| Solvent Ratio | Limited to a few common solvent systems | Explores a wider range of co-solvent mixtures | Enhanced solubility and reactivity |

| Reaction Time | Monitored at fixed time points | Predicted for optimal conversion and purity | Minimized degradation and energy consumption |

The integration of AI and ML into the synthesis of this compound represents a paradigm shift from traditional, intuition-driven approaches to a more predictive and efficient methodology.

Exploration of Novel Reaction Pathways for Direct C-H Fluorination

A major goal in modern synthetic chemistry is the development of methods for the direct functionalization of carbon-hydrogen (C-H) bonds. Direct C-H fluorination is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials, leading to more atom-economical and step-efficient syntheses. The application of such methods to the synthesis of this compound is a significant area of future research.

Current synthetic routes to fluorinated pyrrolidines often rely on the fluorination of precursors containing other functional groups, such as alcohols or alkenes. The development of a regioselective and stereoselective C-H fluorination method for a pyrrolidine (B122466) ring would be a major breakthrough. This would involve the use of a catalyst that can selectively activate the C-H bonds at the 3- and 4-positions of the pyrrolidine core.

Several challenges must be overcome to achieve this goal. The C-H bonds on a saturated heterocycle like pyrrolidine are relatively inert, and achieving selectivity between different C-H bonds is difficult. Furthermore, controlling the stereochemistry of the newly introduced fluorine atoms to obtain the desired (3R,4R) configuration is a significant hurdle.

Recent advances in transition-metal catalysis, particularly with palladium, copper, and iron, have shown promise for directed C-H functionalization. Future research will likely focus on the design of chiral ligands that can control the stereochemical outcome of the fluorination reaction. The table below summarizes some emerging C-H fluorination strategies and their potential applicability to pyrrolidine synthesis.

| C-H Fluorination Strategy | Fluorinating Reagent | Potential Advantages | Challenges for (3R,4R)-3,4-Difluoropyrrolidine Synthesis |

| Directed Pd-Catalysis | Electrophilic (e.g., NFSI) | High regioselectivity | Requires a directing group; stereocontrol is difficult |

| Manganese Porphyrin Catalysis | Nucleophilic (e.g., AgF) | Use of a cheaper fluoride (B91410) source | Lower selectivity on unactivated C-H bonds |

| Photoredox Catalysis | Radical fluorinating agents | Mild reaction conditions | Control of stereochemistry in radical reactions |

The successful development of a direct C-H fluorination route to this compound would dramatically simplify its synthesis, making this valuable building block more accessible to the wider scientific community.

Development of (3R,4R)-3,4-Difluoropyrrolidine-Based Molecular Probes for Chemical Biology Applications

Molecular probes are essential tools in chemical biology for visualizing and understanding biological processes in real-time. nih.govnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the ability of the ¹⁹F nucleus to be detected by NMR spectroscopy, make fluorinated molecules excellent candidates for the development of novel molecular probes. rsc.orgresearchgate.net The rigid, stereochemically defined scaffold of this compound makes it an attractive core for the design of next-generation probes.

The difluorinated pyrrolidine moiety can be incorporated into larger molecules designed to interact with specific biological targets, such as enzymes or receptors. The fluorine atoms can serve several purposes in this context. They can modulate the binding affinity and selectivity of the probe for its target by engaging in favorable intermolecular interactions. Furthermore, the ¹⁹F NMR signal provides a sensitive handle for detecting the binding event and for studying the probe's environment.

One promising area of research is the development of fluorescent probes incorporating the (3R,4R)-3,4-Difluoropyrrolidine scaffold. researchgate.net By attaching a fluorophore to the pyrrolidine ring, it is possible to create sensors that change their fluorescence properties upon binding to a target analyte. The stereoelectronic effects of the fluorine atoms can influence the photophysical properties of the fluorophore, providing a mechanism for signal transduction.

The design of such probes requires a careful balance of several factors, as outlined in the table below.

| Design Consideration | Desired Outcome | Role of (3R,4R)-3,4-Difluoropyrrolidine |

| Target Specificity | High affinity and selectivity for the biological target | The rigid scaffold can be functionalized to achieve specific interactions. |

| Signal Transduction | A clear change in signal (e.g., fluorescence) upon binding | Fluorine atoms can influence the electronic properties of an attached fluorophore. |

| Biocompatibility | Low toxicity and good cell permeability | The fluorinated nature can enhance membrane permeability. |

| Photostability | Resistance to photobleaching during imaging experiments | The C-F bond is strong and can enhance molecular stability. |

The development of (3R,4R)-3,4-Difluoropyrrolidine-based molecular probes holds great promise for advancing our understanding of complex biological systems and for the development of new diagnostic tools.

Sustainable and Economically Viable Synthesis Methodologies for Industrial Translation

For this compound to realize its full potential as a building block in pharmaceuticals and other advanced materials, the development of sustainable and economically viable manufacturing processes is essential. nih.gov Industrial-scale synthesis presents a different set of challenges compared to laboratory-scale preparation, with a greater emphasis on cost, safety, and environmental impact.

Future research in this area will focus on several key principles of green chemistry. This includes the use of renewable starting materials, the reduction of waste through atom-economical reactions, and the replacement of hazardous reagents and solvents with safer alternatives. For the synthesis of a chiral, fluorinated compound, these considerations are particularly important. researchgate.netmdpi.com

One area of active investigation is the use of biocatalysis. Enzymes can perform highly selective transformations under mild conditions, often with exquisite stereocontrol. The use of an enzyme to perform a key step in the synthesis of this compound could eliminate the need for protecting groups and reduce the number of synthetic steps.

Continuous flow chemistry is another technology that is poised to revolutionize the industrial synthesis of fine chemicals. Flow reactors offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for straightforward scaling-up. The development of a continuous flow process for the synthesis of this compound would be a major step towards its commercialization.

The table below highlights some key areas for improvement in the industrial synthesis of this compound, in line with green chemistry principles.

| Green Chemistry Principle | Current Challenge in Fluorinated Heterocycle Synthesis | Future Research Direction |

| Atom Economy | Use of stoichiometric fluorinating agents generates significant waste. | Development of catalytic fluorination methods. |

| Use of Safer Solvents | Chlorinated solvents are often used. | Exploration of greener alternatives like ionic liquids or supercritical fluids. |

| Energy Efficiency | Multi-step syntheses often require heating and cooling cycles. | Development of one-pot or continuous flow processes. |

| Renewable Feedstocks | Reliance on petroleum-based starting materials. | Investigation of bio-derived starting materials. |

By embracing these sustainable and innovative manufacturing technologies, the chemical industry can ensure that valuable building blocks like this compound are produced in a way that is both economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (3R,4R)-3,4-Difluoropyrrolidine Hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis requires precise control of stereochemistry at the 3R and 4R positions. Key steps include:

- Fluorination : Use of fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions to introduce fluorine atoms while retaining configuration .

- Cyclization : Formation of the pyrrolidine ring via intramolecular cyclization, often catalyzed by Lewis acids like BF₃·OEt₂ to minimize racemization .

- Resolution : Chiral HPLC or diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .

- Validation : Monitor reaction progress via NMR and chiral LC-MS to confirm stereochemical integrity .

Q. How do storage conditions impact the stability of this compound?

- Methodological Answer :

- Temperature : Store at -20°C under inert gas (argon) to prevent hydrolysis of the fluorinated pyrrolidine ring .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid deliquescence and degradation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS analysis to identify degradation products (e.g., defluorinated byproducts) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : and NMR to confirm substituent positions and rule out regioisomers .

- LC-MS : Chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (>98% required for pharmacological studies) .

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in polar solvents (e.g., ethanol/water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Compare results across studies using identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

- Metabolite Screening : Use LC-HRMS to identify active metabolites that may contribute to off-target effects in in vivo models .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets (e.g., GABA receptors) and reconcile discrepancies .

Q. What strategies optimize metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Isotope Labeling : Synthesize -labeled analogs to track metabolic pathways in hepatocyte assays .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 2-position to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the hydroxyl group with enzymatically cleavable protectors (e.g., acetyl) to enhance bioavailability .

Q. How can enantiomeric impurities in synthesized batches be quantified and minimized?

- Methodological Answer :

- Chiral SFC : Supercritical fluid chromatography with CO₂/methanol mobile phases achieves baseline separation of enantiomers with <0.5% impurity .

- Kinetic Resolution : Use lipase-catalyzed acylations (e.g., Candida antarctica Lipase B) to selectively esterify the undesired enantiomer .

- Crystallization-Induced Diastereomer Transformation : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) to enhance enantiopurity .

Q. What experimental designs address conflicting data on this compound’s enzyme inhibition potency?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to enzymes (e.g., kinases) to differentiate competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate inhibition mechanisms .

- Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues for interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.